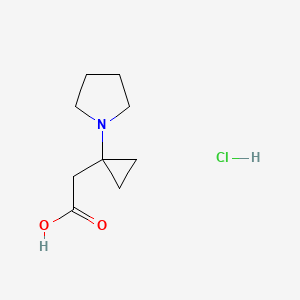

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride

Description

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride (CAS: 2243515-15-1, 2470437-88-6) is a cyclopropane-containing compound featuring a pyrrolidine ring linked to an acetic acid backbone. Its molecular formula is C₉H₁₆ClNO₂ (molecular weight: 206 Da), and it is characterized by:

- A rigid cyclopropane ring contributing to steric constraints.

- A pyrrolidine moiety (five-membered saturated nitrogen ring) enhancing basicity and hydrogen-bonding capacity.

- Hydrochloride salt form improving solubility and stability .

This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules due to its unique stereoelectronic properties .

Properties

IUPAC Name |

2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIBQIDNBSDCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CC2)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride typically involves the reaction of pyrrolidine with cyclopropylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Variations and Functional Groups Pyrrolidine vs. Morpholine: The target compound’s pyrrolidine ring lacks the oxygen atom present in morpholine derivatives (e.g., 2-(Morpholin-4-yl)acetic acid hydrochloride), resulting in lower polarity (PSA: 41 vs. 54 Ų) and altered hydrogen-bonding capacity . Cyclopropane vs.

Physicochemical Properties

- Solubility : The hydrochloride salt form in the target compound improves aqueous solubility compared to neutral analogs (e.g., methyl ester derivatives) .

- Lipophilicity : The target compound’s LogP (-2.03) is lower than its methyl ester analog (-1.2), indicating reduced membrane permeability but better solubility .

Applications in Research

- Pharmaceutical Intermediates : The target compound’s cyclopropane-pyrrolidine scaffold is favored in kinase inhibitor design, whereas morpholine derivatives are used as bioisosteres for improving pharmacokinetics .

- Prodrug Development : Methyl ester derivatives (e.g., 1417805-94-7) are explored for controlled release due to esterase-mediated hydrolysis .

Research Findings and Trends

- Synthetic Utility : The target compound’s cyclopropane ring is synthesized via [2+1] cycloaddition, a method less applicable to pyridine or morpholine analogs .

- Biological Activity: Pyrrolidine-containing compounds exhibit higher affinity for G-protein-coupled receptors (GPCRs) compared to morpholine derivatives, as noted in patent applications for CNS-targeting drugs .

- Stability : Cyclopropane derivatives demonstrate superior thermal stability over pyridine-based compounds, as observed in accelerated degradation studies .

Biological Activity

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a pyrrolidine ring and a cyclopropyl group attached to an acetic acid moiety. This configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and inflammatory pathways.

The biological activity of 2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems and inflammatory responses. The compound is believed to interact with several receptors and enzymes, influencing cellular signaling pathways.

- Neurotransmitter Modulation : The pyrrolidine structure may facilitate binding to neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory conditions.

In Vitro Studies

Research has demonstrated that 2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride exhibits significant biological activity in vitro. Key findings include:

- Cell Viability : The compound was tested on various cell lines, revealing a dose-dependent effect on cell viability.

- Cytokine Production : Inflammatory assays indicated that the compound reduces the production of TNF-alpha and IL-6 in activated macrophages.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | RAW 264.7 | 15 | Reduced TNF-alpha production |

| Study 2 | HEK293 | 20 | Inhibited IL-6 secretion |

In Vivo Studies

Animal models have been utilized to further assess the biological activity of the compound:

- Analgesic Activity : In a pain model using mice, administration of the compound resulted in a significant reduction in pain response compared to controls.

- Anti-inflammatory Effects : A carrageenan-induced paw edema model showed that the compound effectively reduced swelling, indicating anti-inflammatory properties.

| Model | Dosage (mg/kg) | Effect |

|---|---|---|

| Pain Model | 10 | Significant pain reduction |

| Carrageenan Edema Model | 20 | Reduced paw edema by 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.